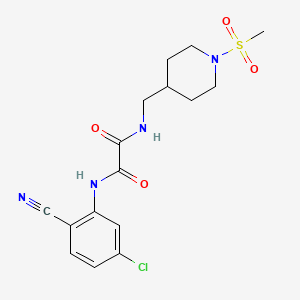

N1-(5-chloro-2-cyanophenyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide

CAS No.: 1235376-09-6

Cat. No.: VC4361032

Molecular Formula: C16H19ClN4O4S

Molecular Weight: 398.86

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235376-09-6 |

|---|---|

| Molecular Formula | C16H19ClN4O4S |

| Molecular Weight | 398.86 |

| IUPAC Name | N'-(5-chloro-2-cyanophenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]oxamide |

| Standard InChI | InChI=1S/C16H19ClN4O4S/c1-26(24,25)21-6-4-11(5-7-21)10-19-15(22)16(23)20-14-8-13(17)3-2-12(14)9-18/h2-3,8,11H,4-7,10H2,1H3,(H,19,22)(H,20,23) |

| Standard InChI Key | CZQDJFYNSBJHLL-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N |

Introduction

N1-(5-chloro-2-cyanophenyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound with potential applications in medicinal chemistry and pharmaceutical development. It is characterized by its unique molecular structure and functional groups, which contribute to its chemical and biological properties.

Key Identifiers:

Structural Features

The compound consists of:

-

A 5-chloro-2-cyanophenyl group, contributing to its aromatic character.

-

An oxalamide moiety, which is a common feature in bioactive molecules.

-

A methylsulfonyl-piperidine group, enhancing solubility and potential bioavailability.

The combination of these groups provides the compound with a balance of hydrophobic and hydrophilic properties, making it suitable for diverse biological interactions.

Synthesis and Characterization

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide likely involves:

-

Functionalization of the aromatic ring with a chloro and cyano group.

-

Formation of the oxalamide core through condensation reactions.

-

Introduction of the methylsulfonyl-piperidine side chain.

Characterization techniques such as NMR spectroscopy, mass spectrometry (MS), and X-ray crystallography would be essential for confirming the compound's structure.

Research Implications

Applications in Medicinal Chemistry:

-

The compound's structural framework suggests potential for optimization as a drug candidate.

-

Its sulfonamide-like features may enhance interaction with biological targets, particularly in enzyme inhibition or receptor modulation .

Toxicity and Safety:

-

Toxicological studies are necessary to evaluate its safety profile.

-

Preliminary data from related compounds suggest moderate to low toxicity levels .

Future Directions

To fully explore the potential of N1-(5-chloro-2-cyanophenyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide:

-

Conduct in vitro assays to assess antimicrobial, anticancer, or anti-inflammatory activities.

-

Perform in silico docking studies to identify possible molecular targets.

-

Develop analogs to improve potency, selectivity, and pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume